
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone seems to be a complex organic molecule that likely contains a triazole ring, a piperidine ring, and a benzofuran ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and screened for their in vitro cytotoxic activity .
Molecular Structure Analysis
The molecular structure of this compound likely involves a triazole ring attached to a piperidine ring, which is further connected to a benzofuran ring via a methanone group .
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .
Applications De Recherche Scientifique
Antimicrobial Activity
One of the prominent applications of compounds related to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is in the field of antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of compounds, including those with structural similarities to the query compound, which displayed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Sunitha et al. (2017) reported on novel benzofuran-based 1,2,3-triazoles, a class to which the query compound belongs, demonstrating significant antimicrobial properties (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).
Antiproliferative Activity
Compounds similar to the query chemical have also been explored for their antiproliferative activities. Prasad et al. (2018) synthesized a compound with a structure akin to the query compound, which was evaluated for antiproliferative activity. The compound's molecular structure was characterized and found to be stabilized by inter and intra-molecular hydrogen bonds, hinting at its potential stability and efficacy in biological systems (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antagonist Activity
Research has also been conducted on the antagonist activity of structurally similar compounds. Watanabe et al. (1992) prepared derivatives with a structure related to the query compound and tested them for antagonist activity, specifically targeting the 5-HT2 and alpha 1 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Structural and Molecular Studies
Structural and molecular studies form a crucial part of research into compounds like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. Gumus et al. (2018) performed a detailed study, including X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods) on a related compound, providing insights into its structural and electronic properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-4-2-3-12-11-15(24-16(12)14)17(22)20-8-5-13(6-9-20)21-10-7-18-19-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUYWCGHCUOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)
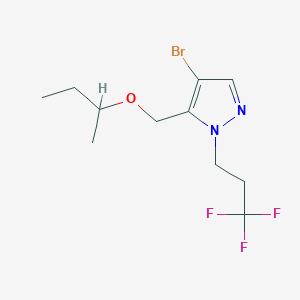


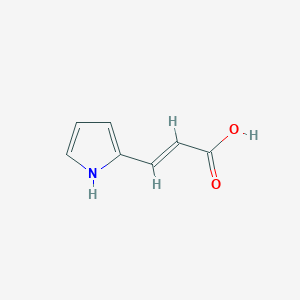
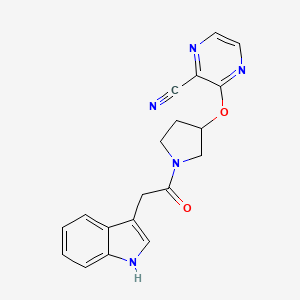
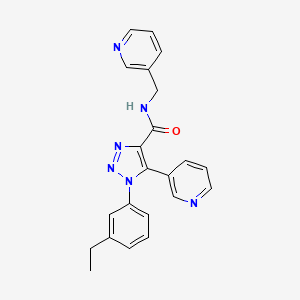
![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)
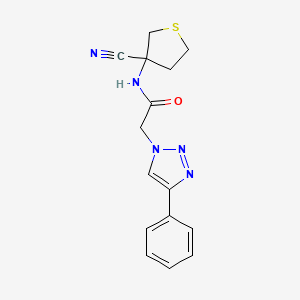
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)
